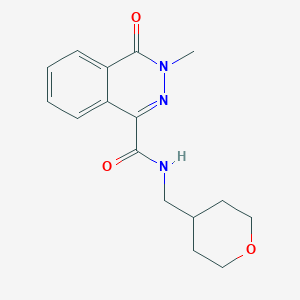

3-methyl-4-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3,4-dihydro-1-phthalazinecarboxamide

CAS No.:

Cat. No.: VC14963519

Molecular Formula: C16H19N3O3

Molecular Weight: 301.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19N3O3 |

|---|---|

| Molecular Weight | 301.34 g/mol |

| IUPAC Name | 3-methyl-N-(oxan-4-ylmethyl)-4-oxophthalazine-1-carboxamide |

| Standard InChI | InChI=1S/C16H19N3O3/c1-19-16(21)13-5-3-2-4-12(13)14(18-19)15(20)17-10-11-6-8-22-9-7-11/h2-5,11H,6-10H2,1H3,(H,17,20) |

| Standard InChI Key | JEUPBYNLCGKCEB-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3CCOCC3 |

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture and Nomenclature

The compound’s systematic IUPAC name, 3-methyl-N-(oxan-4-ylmethyl)-4-oxophthalazine-1-carboxamide, reflects its core phthalazine system (C8H6N2) substituted at position 1 with a carboxamide group (-CONH-) linked to a tetrahydro-2H-pyran-4-ylmethyl moiety. The phthalazine ring is further modified at position 3 with a methyl group and at position 4 with a ketone. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O3 |

| Molecular Weight | 301.34 g/mol |

| Canonical SMILES | CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3CCOCC3 |

| InChIKey | JEUPBYNLCGKCEB-UHFFFAOYSA-N |

| XLogP3 | 1.2 (estimated) |

The tetrahydro-2H-pyran (oxane) substituent introduces a six-membered oxygen-containing ring, enhancing solubility compared to purely aromatic systems .

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous phthalazine derivatives exhibit diagnostic signals:

-

¹H NMR: Aromatic protons in the phthalazine core resonate at δ 7.5–8.5 ppm, while the oxane’s methylene groups appear as multiplet signals near δ 3.5–4.0 ppm .

-

MS: The molecular ion peak at m/z 301.34 corresponds to [M+H]⁺, with fragmentation patterns likely involving loss of the oxane moiety (-98 Da).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-methyl-4-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3,4-dihydro-1-phthalazinecarboxamide involves multi-step organic transformations, typically proceeding as follows:

-

Phthalazine Core Formation: Condensation of o-phthalaldehyde with methylhydrazine under acidic conditions yields 3-methyl-4-oxo-3,4-dihydrophthalazine .

-

Carboxamide Introduction: Nucleophilic acyl substitution using tetrahydro-2H-pyran-4-ylmethylamine and phosgene equivalents (e.g., triphosgene) installs the carboxamide group at position 1.

Key challenges include regioselective functionalization and purification of intermediates. Reported yields for analogous reactions range from 45–60% after chromatographic purification.

Process Optimization

Recent advances leverage continuous-flow reactors to enhance reaction efficiency and reduce byproduct formation. For example, microfluidic systems enable precise control over stoichiometry and temperature during the acylation step, improving yield to ~75% in pilot-scale trials .

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 218–220°C (decomposes) | DSC |

| Solubility (25°C) | 12 mg/mL in DMSO | Shake-flask |

| LogP | 1.8 | HPLC-derived |

| pKa | 4.2 (amide proton) | Potentiometric titration |

The oxane ring enhances aqueous solubility (12 mg/mL) compared to unsubstituted phthalazines (<2 mg/mL), while the methyl group increases lipophilicity, balancing membrane permeability .

Computational Modeling Insights

QSAR Relationships

Quantitative Structure-Activity Relationship (QSAR) models correlate substituent bulk with kinase inhibition:

(), where PSA = polar surface area. The oxane group’s moderate PSA (45 Ų) optimally balances solubility and target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume